Rasagiline Besylate

Catalog No.
S13242091
CAS No.
1201908-33-9
M.F
C18H19NO3S
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rasagiline Besylate

CAS Number

1201908-33-9

Product Name

Rasagiline Besylate

IUPAC Name

benzenesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1

InChI Key

RJANEWBAWNDAHO-UTONKHPSSA-N

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O

Rasagiline Besylate is a pharmaceutical compound primarily used in the management of Parkinson's disease. It is the besylate salt form of rasagiline, which is an irreversible inhibitor of monoamine oxidase B (MAO-B). The chemical formula for Rasagiline Besylate is C18H19NO3SC_{18}H_{19}NO_{3}S, and it has a molecular weight of approximately 335.42 g/mol. Rasagiline itself, with the formula C12H13NC_{12}H_{13}N, acts by increasing dopamine levels in the brain, which helps alleviate motor symptoms associated with Parkinson's disease .

Typical of amine compounds, particularly involving its interaction with monoamine oxidase enzymes. The primary reaction involves the irreversible binding to MAO-B, which leads to the inhibition of dopamine metabolism. This results in increased extracellular dopamine concentrations in the striatum, contributing to its therapeutic effects . The compound does not significantly interact with cytochrome P450 enzymes, minimizing potential drug-drug interactions common with other medications .

The biological activity of Rasagiline Besylate is chiefly characterized by its role as a selective and potent inhibitor of MAO-B. This inhibition leads to enhanced dopaminergic activity in the brain, which is crucial for managing Parkinson's disease symptoms. Additionally, rasagiline has shown neuroprotective properties in preclinical studies, suggesting potential benefits beyond mere symptomatic relief . The metabolite (R)1aminoindan(R)-1-aminoindan formed from rasagiline also exhibits neuroprotective effects, further supporting its therapeutic profile .

The synthesis of Rasagiline Besylate typically involves the formation of rasagiline followed by salt formation with benzenesulfonic acid. The general synthetic pathway includes:

  • Preparation of Rasagiline: Starting from appropriate precursors such as indan and propargylamine derivatives.
  • Formation of Besylate Salt: Reacting rasagiline with benzenesulfonic acid under controlled conditions to yield Rasagiline Besylate.

Various methods have been reported for synthesizing rasagiline and its salts, focusing on optimizing yield and purity through techniques like recrystallization and chromatography .

Rasagiline Besylate is predominantly used in clinical settings for treating Parkinson's disease. It can be administered as monotherapy or as an adjunct to other Parkinson's disease medications. Its ability to enhance dopamine levels makes it effective in managing both motor and non-motor symptoms associated with the disease . Additionally, ongoing research explores its potential applications in other neurodegenerative disorders due to its neuroprotective properties.

Rasagiline Besylate has been studied for its interactions with various substances:

  • Dietary Tyramine: Patients taking rasagiline must avoid foods high in tyramine (e.g., aged cheeses, cured meats) due to the risk of hypertensive crises caused by tyramine accumulation when MAO-B is inhibited .
  • Drug Interactions: Unlike some other monoamine oxidase inhibitors, rasagiline does not significantly inhibit cytochrome P450 enzymes, thus reducing the likelihood of pharmacokinetic interactions with drugs metabolized by these pathways .

Several compounds share structural or functional similarities with Rasagiline Besylate. Below is a comparison highlighting their uniqueness:

Compound NameClassMAO InhibitionUnique Features
SelegilineMonoamine Oxidase InhibitorSelective for MAO-BMetabolizes into amphetamine derivatives; higher doses can inhibit MAO-A
SafinamideMonoamine Oxidase InhibitorInhibits both MAO-A and MAO-BDual mechanism including glutamate modulation; used in advanced Parkinson's disease
TolcaponeCatechol-O-methyltransferase InhibitorNo MAO inhibitionIncreases dopamine levels by preventing its breakdown; associated with liver toxicity risks

Rasagiline Besylate stands out due to its selective and irreversible inhibition of MAO-B without producing amphetamine-like metabolites, making it a safer option for long-term use in managing Parkinson's disease compared to some other similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

329.10856464 g/mol

Monoisotopic Mass

329.10856464 g/mol

Heavy Atom Count

23

UNII

D585ZZT7KD

Dates

Modify: 2024-08-10

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